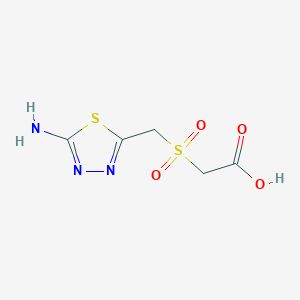![molecular formula C14H14N2S B15218714 {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-42-9](/img/structure/B15218714.png)
{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features a unique combination of an indole ring, a cyclopropylmethyl group, and a thioacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Thioacetonitrile Formation: The final step involves the introduction of the thioacetonitrile group. This can be achieved by reacting the cyclopropylmethyl-indole derivative with thiourea and a suitable base, followed by cyanation using a cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitrile group, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the thioacetonitrile group can participate in covalent bonding with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)acetamide: Similar structure but with an amide group instead of a nitrile.
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)ethanol: Similar structure but with a hydroxyl group instead of a nitrile.
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
The presence of the nitrile group in 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
61021-42-9 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2-[1-(cyclopropylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c15-7-8-17-14-10-16(9-11-5-6-11)13-4-2-1-3-12(13)14/h1-4,10-11H,5-6,8-9H2 |
Clé InChI |
ULJUVHLFROIGSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=C(C3=CC=CC=C32)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


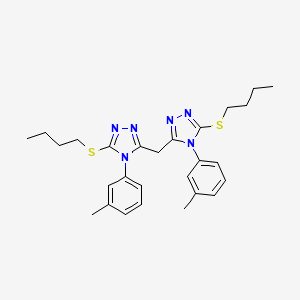
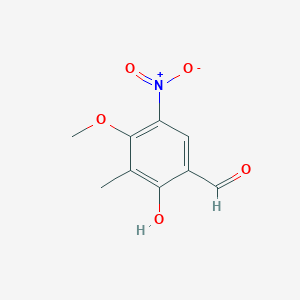
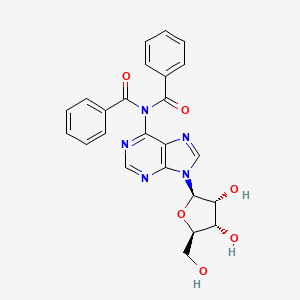

![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
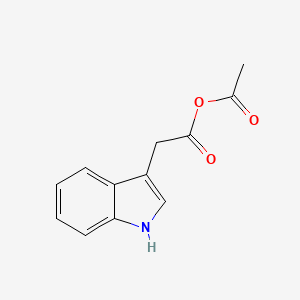
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

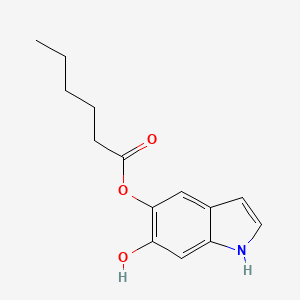
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

